N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a piperidinylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:
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Formation of the Ethanediamide Backbone: : The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,4-difluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol, under conditions that promote substitution.
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Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be attached through a reductive amination reaction. This involves the reaction of a piperidine derivative with formaldehyde or a similar aldehyde, followed by reduction with a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of partially or fully reduced aromatic rings.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Partially or fully reduced aromatic rings.
Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
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Biology: : The compound may serve as a probe or ligand in biochemical studies, particularly those involving receptor-ligand interactions or enzyme inhibition.
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Industry: : The compound could be used in the development of new polymers or other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The difluorophenyl group can enhance binding affinity and specificity, while the piperidinylmethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]methanediamide: Similar structure but with a methanediamide backbone.
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]propanediamide: Similar structure but with a propanediamide backbone.
Uniqueness
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the piperidinylmethyl group provides flexibility and potential for interaction with biological targets.
This compound’s unique structure makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, pharmaceuticals, and biochemical probes.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHPAGCXLAALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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